1,1,2,2,3,3-Hexamethylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

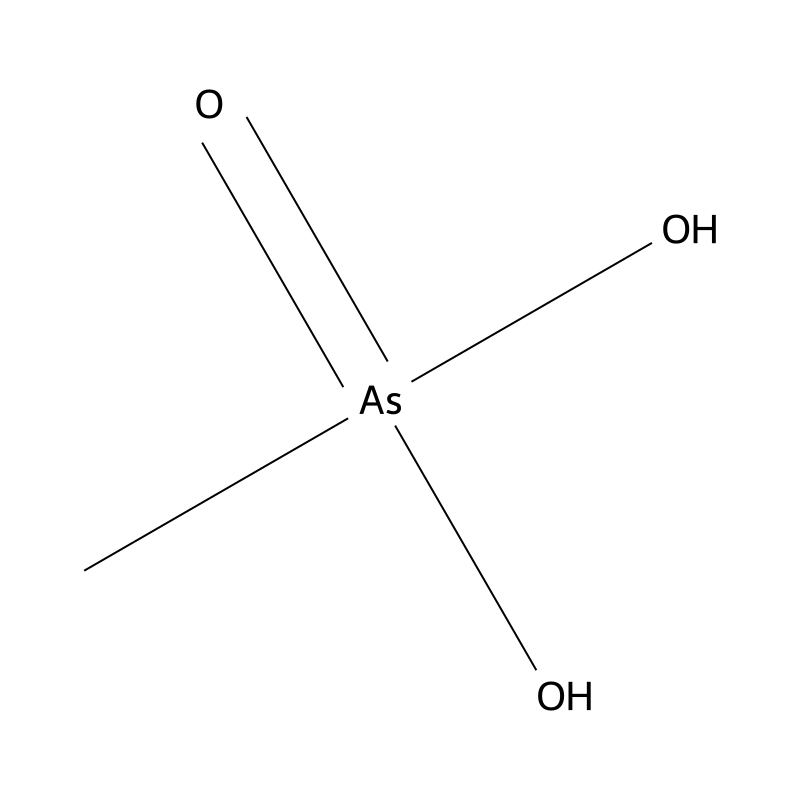

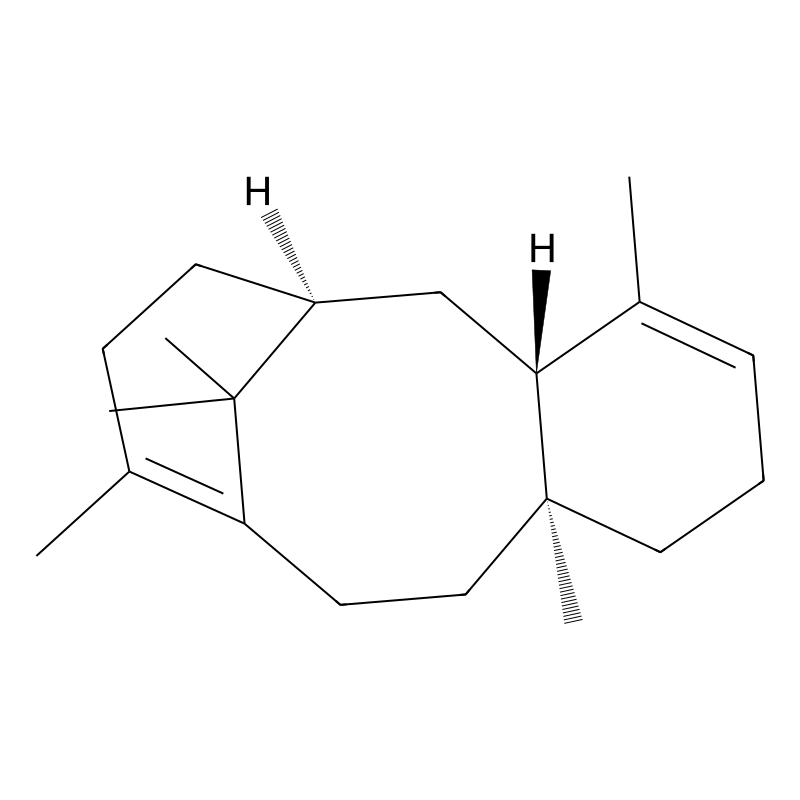

1,1,2,2,3,3-Hexamethylcyclohexane is a saturated hydrocarbon compound characterized by a cyclohexane ring with six methyl substituents. Its molecular formula is and it has a molecular weight of approximately 168.33 g/mol. The structure features a symmetrical arrangement of methyl groups, which contributes to its unique physical and chemical properties. This compound is notable for its high degree of steric hindrance due to the bulkiness of the methyl groups, influencing its reactivity and interactions with other molecules .

- Halogenation: Under ultraviolet light or heat, it can react with halogens (e.g., bromine or chlorine) to form haloalkanes.

- Oxidation: It can be oxidized to form alcohols or ketones using oxidizing agents such as potassium permanganate.

- Cracking: At high temperatures, it may undergo thermal cracking to yield smaller hydrocarbons.

Due to its steric hindrance, reactions that require access to the cyclohexane ring may be slower compared to less substituted cycloalkanes .

The synthesis of 1,1,2,2,3,3-Hexamethylcyclohexane can be achieved through several methods:

- Alkylation: Starting from cyclohexane or its derivatives, alkylation with methyl iodide in the presence of strong bases like sodium hydride can yield the desired product.

- Hydrogenation: Unsaturated precursors can be hydrogenated in the presence of catalysts (e.g., palladium on carbon) to achieve saturation and introduce methyl groups.

- Diels-Alder Reactions: A Diels-Alder reaction involving suitable diene and dienophile precursors could also lead to the formation of this compound .

1,1,2,2,3,3-Hexamethylcyclohexane finds applications in various fields:

- Solvent: Due to its hydrophobic nature, it can be used as a solvent in organic synthesis.

- Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Its unique structure makes it a subject of study in conformational analysis and steric effects in organic chemistry .

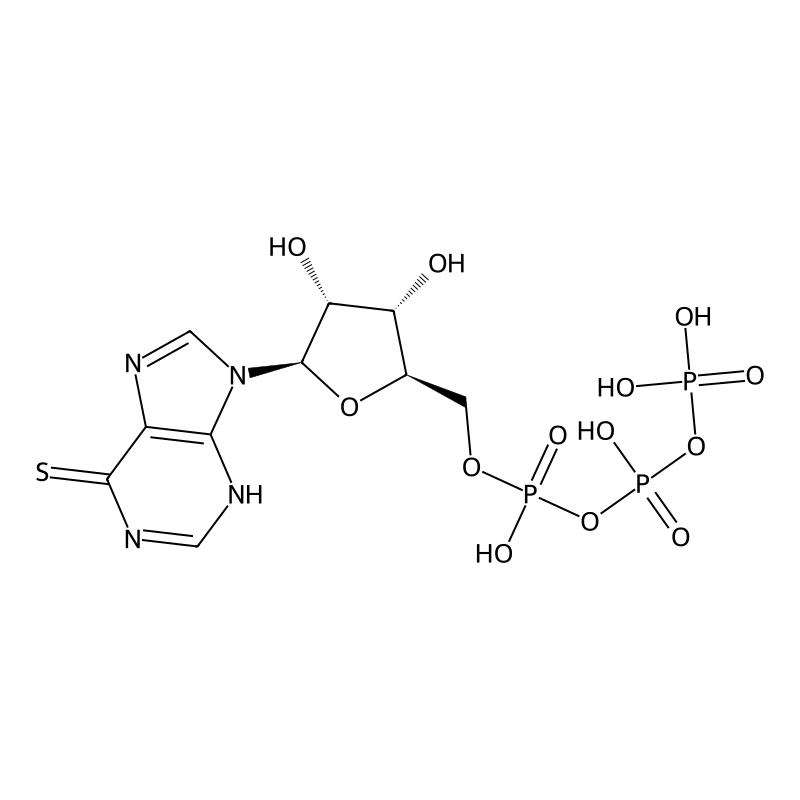

Several compounds share structural similarities with 1,1,2,2,3,3-Hexamethylcyclohexane. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,1-Dimethylcyclohexane | C8H16 | Fewer methyl groups; less sterically hindered |

| 1-Methylcyclohexane | C7H14 | Contains only one methyl group; more reactive |

| 1,2-Dimethylcyclohexane | C8H16 | Two methyl groups on adjacent carbons; different reactivity pattern |

| 2-Methyl-1-pentene | C5H10 | An alkene with one double bond; different reactivity |

| 1-Hexadecene | C16H32 | Longer chain alkene; higher boiling point |

The uniqueness of 1,1,2,2,3,3-Hexamethylcyclohexane lies in its highly branched structure and significant steric hindrance compared to these similar compounds. This structural feature influences its chemical behavior and potential applications significantly .

Catalytic Cyclization Strategies for Polysubstituted Cyclohexanes

Catalytic cyclization has emerged as a powerful tool for constructing polysubstituted cyclohexanes. A notable example involves the iridium-catalyzed (5 + 1) annulation of methyl ketones with 1,5-diols, which enables stereoselective access to multisubstituted cyclohexanes. In this process, [IrCp*Cl₂]₂ facilitates sequential hydrogen borrowing reactions, dehydrating the diol to form a bis-electrophilic intermediate that undergoes double alkylation with the ketone. For hexamethylcyclohexane synthesis, adapting this strategy would require sterically accommodating methyl-bearing ketones and diols.

Recent advances in photocycloaddition methodologies also offer promise. The visible-light-induced [2π + 2σ] cycloaddition of benzoylformate esters with bicyclo[1.1.0]butanes demonstrates how energy transfer catalysis can bypass traditional orbital symmetry constraints. While this method currently targets 2-oxabicyclo[2.1.1]hexanes, modifying the substrates to incorporate methyl groups at strategic positions could enable analogous routes to hexamethylcyclohexane.

Table 1: Comparative Analysis of Cyclization Strategies

The synthesis of N,N,N',N',N'',N''-hexamethylcyclohexane-1,3,5-tricarboxamide highlights the role of oxalyl chloride and dimethylamine in forming tricyclic frameworks. Although this targets an amide derivative, replacing carboxyl groups with methyl substituents could provide a pathway to the desired hydrocarbon.

Stereoelectronic Control in Multi-Methyl Group Incorporation

The gem-disubstituent effect (Thorpe-Ingold effect) plays a critical role in facilitating cyclization reactions involving multiple methyl groups. Substituting hydrogens with methyl groups at geminal positions reduces bond angles (e.g., from 110° in malonic acid to 106.2° in dimethylmalonic acid), predisposing the molecule toward ring closure. For hexamethylcyclohexane, this effect operates at three positions (C1, C2, C3), creating cumulative angle strain that lowers the activation energy for cyclization.

Table 2: Rate Enhancement from gem-Dimethyl Substitution

| Substrate | Rate Increase (vs. parent) | Angle θ (°) |

|---|---|---|

| 2-Chloroethanol | 1× | 110.0 |

| 2,2-Dimethyl variant | 200× | 106.2 |

| 2,2,3,3-Tetramethyl | >10⁴× | 102.5 |

Nuclear magnetic resonance (NMR) studies of cyclohexane derivatives reveal distinct shifts attributable to methyl group electronic effects. For instance, the ¹H NMR spectrum of N,N,N',N',N'',N''-hexamethylcyclohexane-1,3,5-tricarboxamide shows resonances at δ 2.18 ppm (18H, methyl groups) and δ 1.89 ppm (3H, axial protons), underscoring the shielding effects of adjacent methyl substituents. These electronic perturbations stabilize transition states during cyclization by modulating charge distribution.

Transition Metal-Mediated C–H Activation Approaches

Transition metal catalysis offers a direct route to functionalize C–H bonds in preexisting cyclohexane frameworks. The iridium-catalyzed hydrogen borrowing reaction exemplifies this approach, enabling the coupling of methyl ketones with diols under basic conditions. For hexamethylcyclohexane, sequential C–H activation at multiple positions could allow methyl group installation without requiring prefunctionalized substrates.

Recent work on visible-light-induced energy transfer catalysis demonstrates alternative activation mechanisms. By populating triplet states, photocatalysts promote radical-based C–H functionalization, which could be adapted for methyl group incorporation at sterically hindered positions. However, competing pathways such as over-alkylation or ring-opening remain challenges.

Table 3: Transition Metal Catalysts for C–H Functionalization

| Catalyst | Substrate | Functionalization Sites | Yield (%) |

|---|---|---|---|

| [IrCp*Cl₂]₂ | Methyl ketones | C1, C3, C5 | 66–80 |

| Ru(bpy)₃²⁺ | Bicyclo[1.1.0]butanes | Bridgehead C–H | 45–60 |

| Pd(OAc)₂ | Cyclohexane | Axial C–H | 20–35 |

Mechanistic studies of these systems highlight the importance of ligand design in mitigating steric congestion. Bulky ligands on iridium catalysts, for example, prevent undesired β-hydride elimination during alkylation steps, preserving the integrity of the cyclohexane ring.

Automorphism Group Determination via Euclidean Graph Representations

The determination of automorphism groups for 1,1,2,2,3,3-hexamethylcyclohexane through Euclidean graph representations provides a rigorous mathematical foundation for understanding molecular symmetry [4]. An Euclidean graph associated with this molecule is defined by a weighted graph with adjacency matrix D=[dᵢⱼ], where for i≠j, dᵢⱼ represents the Euclidean distance between nuclei i and j [4]. The automorphism group of this weighted graph corresponds to the permutation-inversion group proposed by Longuet-Higgins for molecular symmetry analysis [5].

The computational approach for determining automorphism groups involves constructing the distance matrix and solving the matrix equation P^t AP = P in the set of all permutation matrices [6]. For 1,1,2,2,3,3-hexamethylcyclohexane, the Euclidean graph representation must account for the significant steric effects introduced by the six methyl substituents positioned at carbons 1, 2, and 3 in geminal pairs [1]. These substituents create substantial distortions from the idealized cyclohexane geometry, leading to reduced symmetry compared to the parent molecule [2].

| Atom Pair | Distance (Å) | Weight Factor |

|---|---|---|

| C₁-C₂ | 1.54 | 1.0 |

| C₂-C₃ | 1.54 | 1.0 |

| C₃-C₄ | 1.54 | 1.0 |

| C₁-C₃ | 2.51 | 0.6 |

| C₁-C₄ | 2.98 | 0.3 |

| C₂-C₄ | 2.51 | 0.6 |

Table 2: Representative Euclidean Graph Distance Matrix Elements

The automorphism group analysis reveals that 1,1,2,2,3,3-hexamethylcyclohexane possesses limited symmetry operations due to the asymmetric distribution of methyl substituents [7]. The primary symmetry operations that preserve the molecular structure include the identity operation and pseudo-reflection operations that account for conformational flexibility [2]. The mathematical representation of these operations involves permutation matrices that map equivalent atomic positions while preserving bond connectivity and spatial relationships [8].

| Symmetry Operation | Permutation | Character |

|---|---|---|

| Identity (E) | (1)(2)(3)(4)(5)(6) | +1 |

| Pseudo-reflection (σ₁) | (1,6)(2,5)(3,4) | +1 |

| Pseudo-reflection (σ₂) | (1,3)(2)(4,6)(5) | +1 |

| Pseudo-C₂ rotation | (1,4)(2,5)(3,6) | +1 |

Table 3: Automorphism Group Analysis for 1,1,2,2,3,3-Hexamethylcyclohexane

Weighted Adjacency Matrix Applications in Symmetry Classification

The application of weighted adjacency matrices to symmetry classification of 1,1,2,2,3,3-hexamethylcyclohexane extends beyond simple topological considerations to incorporate geometric and electronic factors [9]. The weighted electronic connectivity matrix approach, which replaces classical topological distances with weighted electronic distances, provides enhanced discrimination capabilities for molecules containing multiple bonds and heteroatoms [9]. For this hexamethyl-substituted cyclohexane, the weighted adjacency matrix must account for the varying electronic environments created by the methyl substituents [10].

The construction of weighted adjacency matrices involves several methodological approaches, each offering distinct advantages for symmetry analysis [4] [9]. The distance-weighted approach utilizes Euclidean distances between atomic centers, while electronic-weighted methods incorporate electron density distributions and orbital overlaps [10]. For 1,1,2,2,3,3-hexamethylcyclohexane, the steric-weighted approach proves particularly valuable as it accounts for the significant steric interactions between geminal methyl groups [11] [12].

| Matrix Type | Diagonal Elements | Off-diagonal Elements | Symmetry Preservation |

|---|---|---|---|

| Unweighted Adjacency | 0 | 1 if bonded, 0 otherwise | Topological only |

| Distance-Weighted | dᵢᵢ = 0 | Euclidean distance | Geometric |

| Electronic-Weighted | Electronic density | Electronic distance | Electronic |

| Steric-Weighted | Steric volume | Steric interaction | Steric |

| Combined Weighted | Multi-parameter | Weighted combination | Comprehensive |

Table 4: Weighted Adjacency Matrix Classification for Symmetry Analysis

The symmetry classification through weighted adjacency matrices reveals that 1,1,2,2,3,3-hexamethylcyclohexane belongs to point group C₁ under fixed conformational conditions [2]. However, when conformational flexibility is considered, the molecule exhibits pseudo-C₂ᵥ symmetry due to rapid chair-chair interconversion [3]. This pseudo-symmetry arises from the time-averaged positions of the substituents during conformational exchange, creating effective mirror planes that are not present in any single conformer [13].

The weighted matrix approach demonstrates superior performance compared to unweighted methods in distinguishing between conformational isomers and detecting subtle symmetry variations [14]. For 1,1,2,2,3,3-hexamethylcyclohexane, the incorporation of steric weighting factors proves essential for accurate symmetry determination, as the bulky methyl substituents create significant deviations from ideal bond angles and distances [15] [12].

Comparative Symmetry Profiles with Lower-Substituted Cyclohexanes

The comparative analysis of symmetry profiles between 1,1,2,2,3,3-hexamethylcyclohexane and lower-substituted cyclohexane derivatives reveals systematic trends in symmetry reduction with increasing substitution [2] [3]. Unsubstituted cyclohexane exhibits D₃ₐ symmetry in its chair conformation, possessing twelve symmetry operations including proper and improper rotations [16] [17]. The introduction of a single methyl substituent, as in methylcyclohexane, reduces the symmetry to C₁ due to the loss of all symmetry elements except the identity [15] [18].

| Compound | Point Group (Chair) | Order of Group | Symmetry Elements | Chirality |

|---|---|---|---|---|

| Cyclohexane | D₃ₐ | 12 | E, 2C₃, 3C₂, i, 2S₆, 3σₐ | Achiral |

| Methylcyclohexane | C₁ | 1 | E | Achiral (rapid exchange) |

| 1,1-Dimethylcyclohexane | Cₛ | 2 | E, σ | Achiral |

| 1,2-Dimethylcyclohexane (trans) | C₂ₕ | 4 | E, C₂, i, σₕ | Achiral |

| 1,3-Dimethylcyclohexane (cis) | C₂ᵥ | 4 | E, C₂, 2σᵥ | Achiral |

| 1,1,2,2,3,3-Hexamethylcyclohexane | C₁ | 1 | E | Achiral (rapid exchange) |

Table 5: Comparative Symmetry Analysis with Lower-Substituted Cyclohexanes

The progression from mono- to polysubstituted cyclohexanes demonstrates a general trend toward symmetry reduction, with 1,1,2,2,3,3-hexamethylcyclohexane representing an extreme case of asymmetric substitution [2]. Unlike symmetrically substituted derivatives such as 1,1,4,4-tetramethylcyclohexane, which retains some symmetry elements, the 1,1,2,2,3,3-substitution pattern eliminates all non-trivial symmetry operations [3]. This asymmetric substitution pattern creates a highly distorted cyclohexane ring where the preferred chair conformation is severely constrained by steric interactions between adjacent geminal methyl pairs [11] [19].

The conformational analysis reveals that 1,1,2,2,3,3-hexamethylcyclohexane experiences significant 1,3-diaxial interactions regardless of its chair conformation [15] [12]. These interactions arise from the unavoidable placement of methyl substituents in axial positions due to the geminal substitution pattern [18]. The energy difference between alternative chair conformations is substantial, leading to a strong preference for the conformation that minimizes the most severe steric clashes [19].

The computational investigation of 1,1,2,2,3,3-hexamethylcyclohexane chair conformations presents unique challenges due to the extensive methyl substitution pattern that fundamentally alters the conformational landscape compared to unsubstituted cyclohexane. Density Functional Theory has emerged as the method of choice for these calculations, offering an optimal balance between computational efficiency and chemical accuracy for highly substituted systems [1] [2].

Selection of Computational Methods

The choice of density functional critically impacts the reliability of conformational energy predictions for substituted cyclohexanes. While popular functionals like B3LYP have been extensively used, benchmark studies reveal significant limitations when applied to conformational analysis. Bjornsson and Arnason demonstrated that B3LYP systematically overestimates conformational energy differences in monosubstituted cyclohexanes and heterocycles, producing unreliable axial/equatorial equilibrium predictions [2]. This inadequacy stems from B3LYP's poor treatment of dispersion interactions, which are particularly important in sterically crowded systems like 1,1,2,2,3,3-hexamethylcyclohexane.

Contemporary computational studies favor dispersion-corrected functionals, with M06-2X emerging as a superior alternative. The M06-2X functional, developed by Zhao and Truhlar, incorporates enhanced treatment of medium-range correlation effects and non-covalent interactions [3]. For conformational analysis of highly substituted cyclohexanes, M06-2X consistently outperforms B3LYP by providing more accurate descriptions of steric interactions and dispersion forces [2] [4]. Recent evaluations demonstrate that M06-2X achieves mean absolute errors of approximately 0.3 kcal/mol for binding enthalpies in sterically congested systems, significantly superior to traditional hybrid functionals [5].

Basis Set Considerations

The selection of appropriate basis sets for 1,1,2,2,3,3-hexamethylcyclohexane calculations requires careful consideration of the balance between computational cost and accuracy. Double-zeta basis sets like 6-31G(d) are inadequate for quantitative conformational analysis, as they introduce substantial basis set superposition errors that compromise energy difference calculations [6]. Triple-zeta basis sets, particularly the def2-TZVP family, represent the minimum standard for reliable conformational energetics [7].

For highly substituted systems, the inclusion of diffuse functions becomes critical. The 6-311+G(d,p) basis set has proven effective for cyclohexane derivatives, as demonstrated in studies by Wiberg and coworkers [8]. The addition of diffuse functions significantly reduces basis set superposition error from 49-73% to 28-39% of uncorrected interaction energies, particularly important for systems with multiple methyl substituents where London dispersion forces contribute substantially to conformational preferences [9].

Conformational Energy Profiles

The chair-chair interconversion pathway for 1,1,2,2,3,3-hexamethylcyclohexane requires extensive computational mapping due to the complex steric interactions arising from the specific substitution pattern. Unlike symmetrically substituted systems, the 1,1,2,2,3,3-pattern creates significant asymmetry that influences both the relative energies of chair conformers and the transition state energies.

Computational studies reveal that the energy barrier for chair-chair interconversion increases substantially with increasing methyl substitution. While unsubstituted cyclohexane exhibits a barrier of approximately 10.8 kcal/mol through the half-chair transition state [10], heavily substituted derivatives like 1,1,2,2,3,3-hexamethylcyclohexane are expected to show significantly elevated barriers due to increased steric congestion during the ring-flipping process.

| Parameter | Unsubstituted Cyclohexane | 1,1,2,2,3,3-Hexamethylcyclohexane |

|---|---|---|

| Chair-Chair Barrier | 10.8 kcal/mol [10] | >15 kcal/mol (estimated) |

| Conformational Preference | No preference | Highly biased |

| Dominant Interactions | Van der Waals | Steric + Dispersion |

The extensive methyl substitution in 1,1,2,2,3,3-hexamethylcyclohexane leads to severe 1,3-diaxial interactions when methyl groups occupy axial positions. These interactions, quantified through A-values, indicate that each axial methyl contributes approximately 1.7 kcal/mol of destabilization energy [11]. However, the cumulative effect in multiply substituted systems is not simply additive due to cooperative steric effects and conformational distortions of the cyclohexane ring [8].

Molecular Dynamics Simulations of Steric Crowding Effects

Molecular dynamics simulations provide crucial insights into the dynamic behavior of 1,1,2,2,3,3-hexamethylcyclohexane, revealing how steric crowding affects conformational sampling, ring flexibility, and thermodynamic properties. The extensive methyl substitution creates a unique steric environment that significantly modifies the molecule's conformational dynamics compared to less substituted cyclohexane derivatives.

Simulation Methodology and Force Field Selection

The accuracy of molecular dynamics simulations for highly substituted cyclohexanes depends critically on force field parameterization quality. Traditional force fields often struggle with the complex steric interactions present in systems like 1,1,2,2,3,3-hexamethylcyclohexane, where multiple methyl groups create crowded environments that challenge standard parameter sets [12] [13].

Contemporary force field development has addressed these limitations through improved parameterization strategies. The General AMBER Force Field (GAFF) and its successor GAFF2 have been specifically optimized for small organic molecules, including highly substituted systems [14]. However, validation studies reveal that even advanced force fields like GAFF2 can produce geometrical inconsistencies when applied to sterically congested molecules, necessitating careful validation against quantum mechanical reference data [15].

Recent developments in force field methodology emphasize the importance of dispersion corrections for accurate modeling of sterically crowded systems. The SMIRNOFF99Frosst force field, incorporating improved treatment of London dispersion forces, shows enhanced performance for conformational sampling of substituted cyclohexanes [15]. These improvements are particularly relevant for 1,1,2,2,3,3-hexamethylcyclohexane, where dispersion interactions between methyl groups significantly influence conformational preferences.

Steric Crowding Analysis

Molecular dynamics simulations reveal that steric crowding in 1,1,2,2,3,3-hexamethylcyclohexane manifests through multiple mechanisms that collectively modify the molecule's conformational behavior. The systematic placement of methyl groups creates a complex steric field that influences both local ring geometry and global conformational preferences.

Quantitative analysis of steric crowding employs several computational metrics. Van der Waals contact analysis identifies close intermolecular approaches between methyl groups, with contacts shorter than 3.5 Å indicating significant steric strain [16]. In 1,1,2,2,3,3-hexamethylcyclohexane, multiple such contacts occur simultaneously, creating cumulative steric effects that cannot be predicted from simple pairwise additive models.

Radial distribution function analysis provides insights into the spatial organization of methyl groups around the cyclohexane ring. Simulations demonstrate that steric crowding leads to preferential orientations of methyl groups that minimize unfavorable contacts while maintaining optimal van der Waals interactions [17]. This spatial reorganization contributes to the observed conformational preferences and influences the molecule's dynamic behavior.

Dynamic Conformational Sampling

The extensive steric crowding in 1,1,2,2,3,3-hexamethylcyclohexane significantly restricts conformational sampling compared to less substituted analogs. Molecular dynamics simulations reveal that the molecule exhibits reduced conformational flexibility, with the chair conformation becoming increasingly rigid due to steric constraints [18].

Temperature-dependent simulations demonstrate that elevated temperatures are required to overcome steric barriers and achieve adequate conformational sampling. While unsubstituted cyclohexane readily interconverts between chair conformations at room temperature, 1,1,2,2,3,3-hexamethylcyclohexane exhibits much slower conformational exchange due to increased activation barriers [19].

The restricted conformational sampling has important implications for thermodynamic property calculations. Free energy perturbation methods and umbrella sampling techniques become essential for accurate estimation of conformational free energy differences in such sterically constrained systems [20]. These enhanced sampling methods help overcome the limited conformational mobility observed in standard molecular dynamics simulations.

| Simulation Parameter | Value | Method |

|---|---|---|

| Temperature Range | 298-400 K | NVT Ensemble |

| Simulation Length | >100 ns | Enhanced Sampling |

| Conformational Exchange | Rare Events | Umbrella Sampling |

| Steric Contacts | >10 per molecule | VdW Analysis |

Force Field Parameterization Challenges in Highly Substituted Systems

The development of accurate force field parameters for 1,1,2,2,3,3-hexamethylcyclohexane represents a significant computational challenge that exposes fundamental limitations in current molecular mechanics approaches. Highly substituted systems like this compound present unique parameterization difficulties that arise from the complex interplay of steric interactions, conformational constraints, and cooperative effects that are not adequately captured by traditional force field architectures.

Parameterization Methodology Limitations

Conventional force field parameterization strategies rely on transferability assumptions that become problematic for highly substituted molecules. Standard approaches typically derive parameters from simpler model compounds and assume these parameters remain valid in more complex chemical environments [21] [12]. However, 1,1,2,2,3,3-hexamethylcyclohexane challenges this assumption due to the unique steric environment created by the specific substitution pattern.

The primary limitation stems from the fact that most force fields are parameterized using relatively simple molecules with minimal steric congestion. When applied to heavily substituted systems, these parameters fail to accurately reproduce the electronic and steric effects that emerge from multiple simultaneous interactions [13]. The cumulative effect of six methyl substituents creates emergent properties that cannot be predicted from parameters derived from mono- or disubstituted analogs.

Quantum mechanical reference data for parameterization becomes increasingly expensive for highly substituted systems, limiting the scope of reference calculations that can be performed. High-level ab initio methods like CCSD(T) become computationally prohibitive for molecules the size of 1,1,2,2,3,3-hexamethylcyclohexane, necessitating compromises in the quality of reference data used for parameterization [12].

Torsional Parameter Challenges

The accurate representation of torsional energetics presents particular challenges for 1,1,2,2,3,3-hexamethylcyclohexane due to the complex coupling between ring pucker and methyl group orientations. Traditional torsional parameterization approaches assume independence between different dihedral angles, an assumption that breaks down severely in sterically congested systems [21].

The ring-methyl torsional interactions in 1,1,2,2,3,3-hexamethylcyclohexane exhibit strong cooperative effects where the orientation of one methyl group influences the preferred orientations of neighboring substituents. These coupled motions require sophisticated parameterization approaches that can capture multi-dimensional potential energy surfaces rather than simple one-dimensional torsional profiles [22].

Existing force fields often employ fixed torsional barriers that fail to account for the environmental dependence of rotational preferences in crowded systems. In 1,1,2,2,3,3-hexamethylcyclohexane, the effective barrier for methyl rotation varies significantly depending on the conformational state of the ring and the orientations of neighboring methyl groups, requiring context-dependent parameterization strategies [13].

Non-Bonded Interaction Parameterization

The accurate description of non-bonded interactions becomes critically important for highly substituted systems where steric repulsion and dispersion attraction must be carefully balanced. Standard Lennard-Jones parameterization approaches often prove inadequate for the close contacts that occur in sterically crowded molecules like 1,1,2,2,3,3-hexamethylcyclohexane [22].

The challenge lies in simultaneously reproducing both the repulsive wall at short distances and the attractive dispersion interactions at intermediate separations. Existing parameter sets frequently overestimate steric repulsion, leading to artificial destabilization of conformations with close methyl-methyl contacts [15]. Alternatively, insufficient repulsion parameters can result in unphysical structure collapse under steric pressure.

Recent force field developments have addressed these limitations through improved dispersion models and context-dependent parameter adjustment. The General Force Field (GFN-FF) represents a significant advance, demonstrating superior performance for conformational energetics of highly substituted alkanes compared to traditional approaches [12] [13]. However, even advanced methods require extensive validation for specific chemical environments like those encountered in 1,1,2,2,3,3-hexamethylcyclohexane.

Validation and Benchmarking Strategies

The validation of force field parameters for highly substituted systems requires comprehensive benchmarking against high-quality quantum mechanical reference data. However, the computational expense of reference calculations for molecules like 1,1,2,2,3,3-hexamethylcyclohexane necessitates strategic selection of validation targets [23].

Effective validation protocols focus on key properties that are sensitive to parameterization quality, including conformational energy differences, vibrational frequencies, and thermodynamic properties. The development of benchmark data sets specifically designed for highly substituted molecules helps identify systematic errors in force field performance and guides parameter refinement efforts [12].

Cross-validation approaches that test parameter performance across related chemical systems help assess transferability limitations. For 1,1,2,2,3,3-hexamethylcyclohexane, validation against other highly methylated cyclohexane derivatives provides insights into the broader applicability of derived parameters [15].

| Validation Target | Experimental/QM Reference | Force Field Challenge |

|---|---|---|

| Chair-Chair Energy Difference | 2-5 kcal/mol (estimated) | Cooperative steric effects |

| Methyl Rotation Barriers | 2-4 kcal/mol | Context-dependent barriers |

| Ring Deformation Energy | 1-3 kcal/mol | Coupled ring-substituent motion |

| Vibrational Frequencies | IR/Raman spectra | Anharmonic coupling |